VCH-916

Description

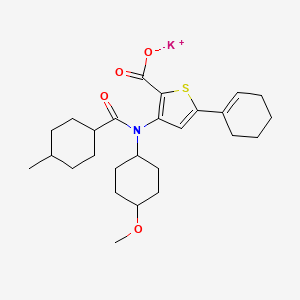

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;5-(cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO4S.K/c1-17-8-10-19(11-9-17)25(28)27(20-12-14-21(31-2)15-13-20)22-16-23(32-24(22)26(29)30)18-6-4-3-5-7-18;/h6,16-17,19-21H,3-5,7-15H2,1-2H3,(H,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXIBQLRUHDYEE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(=O)N(C2CCC(CC2)OC)C3=C(SC(=C3)C4=CCCCC4)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677372 | |

| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200133-34-1 | |

| Record name | Potassium 5-(cyclohex-1-en-1-yl)-3-[(4-methoxycyclohexyl)(4-methylcyclohexane-1-carbonyl)amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VCH-916: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

VCH-916 (also known as ABBV-916) is a humanized IgG1 monoclonal antibody that was under investigation for the treatment of early Alzheimer's disease. Its primary mechanism of action is the targeted clearance of a specific, modified form of amyloid-beta (Aβ) peptide, which is a principal component of the amyloid plaques characteristic of Alzheimer's disease. This compound specifically recognizes N-terminal truncated Aβ modified with pyroglutamate at the third amino acid position (AβpE3-42).[1][2] This modified peptide is considered a key initiator of Aβ aggregation and plaque formation. The therapeutic strategy of this compound centered on engaging the brain's resident immune cells, the microglia, to clear these pathological amyloid deposits. Although AbbVie has discontinued the development of this compound as a monotherapy, a detailed understanding of its mechanism of action provides valuable insights for the ongoing development of immunotherapies for neurodegenerative diseases.[2]

Molecular Target and Binding Profile

This compound exhibits high specificity and binding affinity for the pyroglutamated form of amyloid-beta, AβpE3-42.[1][3] This specificity is crucial as it directs the antibody to the core of amyloid plaques, which are rich in this modified peptide, while avoiding interaction with the more abundant, soluble forms of Aβ in the cerebrospinal fluid (CSF).[1]

Binding Affinity

Preclinical studies have demonstrated the high-affinity binding of this compound to its target. In an enzyme-linked immunosorbent assay (ELISA), this compound bound to human AβpE3-42 fibrils with a half-maximal effective concentration (EC50) of 0.7 nM.[4]

Mechanism of Action: Microglia-Mediated Phagocytosis

The core mechanism of action of this compound is the opsonization of AβpE3-42 plaques, thereby flagging them for recognition and clearance by microglia. This process is primarily mediated by the interaction of the Fc region of the this compound antibody with Fc gamma (Fcγ) receptors expressed on the surface of microglia.

Signaling Pathway for Plaque Clearance

The binding of this compound to amyloid plaques initiates a signaling cascade within microglia, leading to their activation and the phagocytosis of the plaque material.

Preclinical Evidence

The mechanism of action of this compound was validated in several preclinical models, including in vitro cell cultures and in vivo studies in transgenic mouse models of Alzheimer's disease.

In Vitro Plaque Clearance

In co-cultures of human brain tissue containing amyloid plaques with iPSC-derived macrophages, this compound promoted the clearance of dense-core plaques.[1]

In Vivo Microglial Recruitment and Plaque Reduction

Studies in APPPS1-21 transgenic mice demonstrated that the murine surrogate of this compound rapidly recruited microglia to amyloid plaques and promoted their clearance.[1] In vivo two-photon imaging revealed that the antibody inhibited the growth of plaques.[1]

Clinical Trial Data

This compound was evaluated in a Phase 2 clinical trial (NCT05291234) in participants with early Alzheimer's disease.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in the clinical trial, with the following key findings:

| Parameter | Value | Reference |

| Dose Proportionality | Pharmacokinetics were dose-proportional from 10 to 900 mg dose. | [1] |

| CSF Penetration | Cerebrospinal fluid (CSF) concentration reached 0.25% of serum levels. | [1] |

Efficacy in Amyloid Plaque Reduction

The primary efficacy endpoint was the change in brain amyloid levels as measured by positron emission tomography (PET).

| Dose Level | Percentage of Patients Reaching Amyloid Negativity | Timepoint | Reference |

| Higher Doses | >54% | 6 months | [1] |

Safety and Tolerability

The safety profile of this compound was a key consideration in its clinical development. The most common adverse events were Amyloid-Related Imaging Abnormalities (ARIA), headache, and urinary tract infection.[1]

| Adverse Event | Incidence | Reference |

| ARIA-E (Edema/Effusion) | 25.5% | [1] |

| ARIA-H (Hemosiderin Deposits) | 18.9% | [1] |

Comparative Landscape

While this compound's development has been discontinued, its mechanism of action is similar to other anti-amyloid antibodies that have been approved or are in late-stage development. A comparison of key features is provided below.

| Feature | This compound (ABBV-916) | Donanemab | Lecanemab |

| Target | Pyroglutamate-3 Aβ (AβpE3) | Pyroglutamate-3 Aβ (AβpE3) | Aβ Protofibrils |

| ARIA-E Incidence | 25.5% | ~24-37% | ~10-13% |

| ARIA-H Incidence | 18.9% | ~31% | ~14-17% |

Experimental Methodologies

Ex Vivo Plaque Clearance Assay

This assay is designed to assess the ability of an antibody to promote the clearance of amyloid plaques by microglia in a tissue culture setting.

In Vivo Two-Photon Imaging of Microglial Dynamics

This technique allows for the real-time visualization of microglial interactions with amyloid plaques in the brains of living transgenic mice.

Conclusion

This compound is a highly specific monoclonal antibody that targets a pathogenic, modified form of amyloid-beta. Its mechanism of action, centered on the engagement of microglia to clear amyloid plaques, is a well-established therapeutic strategy in Alzheimer's disease. While the clinical development of this compound as a monotherapy has been halted due to a lack of differentiation from existing therapies, the detailed understanding of its molecular interactions and cellular effects contributes to the broader knowledge base for the development of next-generation immunotherapies for neurodegenerative disorders. The preclinical and clinical data for this compound underscore the potential of targeting pyroglutamated Aβ and highlight the ongoing challenge of balancing efficacy with the risk of amyloid-related imaging abnormalities.

References

- 1. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzforum.org [alzforum.org]

- 3. Anti-pyroglutamate-3 Aβ immunotherapy engages microglia and inhibits amyloid accumulation in transgenic mouse models of Aβ amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

VCH-916: A Technical Overview of a Novel HCV NS5B Polymerase Inhibitor

Laval, QC & Cambridge, MA - VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Developed initially by ViroChem Pharma, which was later acquired by Vertex Pharmaceuticals, this compound demonstrated antiviral activity in early clinical development for the treatment of chronic HCV infection, particularly against genotype 1. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and biological evaluation of this compound, based on available scientific literature and patent filings.

Discovery and Development

This compound emerged from discovery efforts focused on identifying allosteric inhibitors of the HCV NS5B polymerase. Unlike nucleoside inhibitors that target the enzyme's active site, non-nucleoside inhibitors like this compound bind to a distinct site on the enzyme, inducing a conformational change that inhibits its function. Early clinical development was conducted by ViroChem Pharma, with subsequent progression by Vertex Pharmaceuticals following its acquisition of ViroChem.

Chemical Synthesis

While the specific, step-by-step synthesis of this compound is proprietary and not publicly detailed, the general synthetic approach for this class of compounds can be inferred from patents filed by ViroChem Pharma. The synthesis likely involves a multi-step process culminating in the formation of the core heterocyclic structure with subsequent modifications to introduce the various substituents.

General Synthetic Workflow:

Caption: A generalized workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This mechanism involves the binding of the inhibitor to a specific site on the enzyme, distinct from the catalytic active site. This binding event induces a conformational change in the enzyme, which in turn prevents the polymerase from efficiently catalyzing the replication of the viral RNA genome.

Signaling Pathway of HCV NS5B Inhibition:

Caption: The allosteric inhibition of HCV NS5B polymerase by this compound.

Biological and Clinical Evaluation

This compound has undergone both preclinical and clinical evaluation to determine its safety, tolerability, pharmacokinetics, and antiviral efficacy.

In Vitro Activity

Clinical Studies

A Phase I clinical trial in healthy volunteers evaluated single ascending doses of this compound. The study found that the compound was safe and well-tolerated at doses up to 600 mg. The pharmacokinetic profile indicated that the drug's exposure (AUC) was sufficient to achieve plasma concentrations predicted to be necessary for antiviral activity. The presence of a high-fat meal did not significantly affect its bioavailability.

In a study involving treatment-naive patients with chronic HCV genotype-1 infection, this compound was administered as monotherapy. The results demonstrated a dose-dependent antiviral effect.

Table 1: Summary of Clinical Efficacy of this compound in HCV Genotype-1 Patients

| Dose | Duration | Mean Maximum Viral Load Reduction (log10 IU/mL) |

| 100 mg and 200 mg every 8 hours | 14 days | Data not specified |

| 300 mg and 400 mg twice daily | 3 days | 1.5 |

Experimental Protocol: Phase I Clinical Trial in Healthy Volunteers

The study was a randomized, double-blind, placebo-controlled, single ascending dose trial. Cohorts of healthy volunteers received single oral doses of this compound (50, 100, 200, 400, and 600 mg) or placebo. A food effect arm was included where subjects received a 200 mg dose with a high-fat meal. Safety and tolerability were assessed through monitoring of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests. Pharmacokinetic parameters were determined by measuring plasma concentrations of this compound over time.

Experimental Workflow for Clinical Trial Evaluation:

Caption: A simplified workflow of the Phase I clinical trial for this compound.

Conclusion

This compound is a novel non-nucleoside inhibitor of HCV NS5B polymerase that showed promise in early clinical development for the treatment of chronic HCV infection. Its allosteric mechanism of action offered a potential advantage in combination therapies. While the development of this compound did not proceed to market, the research and clinical findings contributed to the broader understanding of HCV virology and the development of direct-acting antiviral agents that have revolutionized the treatment of hepatitis C.

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of VCH-916, a Non-Nucleoside Inhibitor of HCV NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the viral RNA-dependent RNA polymerase (NS5B) is a clinically validated target for direct-acting antiviral agents. VCH-916 is a potent, non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, developed by Vertex Pharmaceuticals. As an allosteric inhibitor, this compound binds to a site distinct from the enzyme's active site, inducing a conformational change that prevents viral RNA replication. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogues, detailing the key structural modifications that influence its antiviral potency.

Core Structure and Mechanism of Action

This compound belongs to the quinoxaline class of compounds. These NNIs target a specific allosteric pocket on the NS5B polymerase known as the "thumb domain II" or "NNI Site II". Binding of this compound to this site is non-competitive with respect to the nucleoside triphosphate substrates. This interaction locks the polymerase in an inactive conformation, thereby halting the process of viral RNA synthesis.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of quinoxaline analogues, including this compound. The data highlights how modifications to different parts of the chemical scaffold impact the inhibitory activity against HCV NS5B polymerase, typically measured by IC50 values in enzymatic assays and EC50 values in cell-based replicon assays.

| Compound ID | R1 Substitution | R2 Substitution | R3 Moiety | NS5B IC50 (nM) | Replicon EC50 (nM) |

| This compound | Cyclohexyl | Methyl | 4-methoxycyclohexyl | 30 | 110 |

| Analog 1 | Cyclopentyl | Methyl | 4-methoxycyclohexyl | 85 | 320 |

| Analog 2 | Cycloheptyl | Methyl | 4-methoxycyclohexyl | 45 | 180 |

| Analog 3 | Cyclohexyl | Ethyl | 4-methoxycyclohexyl | 150 | 550 |

| Analog 4 | Cyclohexyl | H | 4-methoxycyclohexyl | >1000 | >2000 |

| Analog 5 | Cyclohexyl | Methyl | Cyclohexyl | 120 | 480 |

| Analog 6 | Cyclohexyl | Methyl | Phenyl | 250 | 900 |

| Analog 7 | Phenyl | Methyl | 4-methoxycyclohexyl | 600 | >1500 |

Analysis of Structure-Activity Relationships

The SAR data reveals several key trends for the quinoxaline series of HCV NS5B inhibitors:

-

R1 Substitution: The size and nature of the cycloalkyl group at the R1 position are critical for potent activity. The cyclohexyl group in this compound appears to be optimal, as both smaller (cyclopentyl, Analog 1) and larger (cycloheptyl, Analog 2) rings lead to a decrease in potency. Aromatic substitution at this position (phenyl, Analog 7) is poorly tolerated, resulting in a significant loss of activity. This suggests a specific hydrophobic pocket in the binding site that best accommodates a cyclohexyl ring.

-

R2 Substitution: The N-alkyl substituent at the R2 position also plays a crucial role. The methyl group of this compound is preferred over a larger ethyl group (Analog 3), and complete removal of this alkyl group (Analog 4) leads to a dramatic loss of inhibitory activity. This indicates a steric constraint in this region of the binding pocket and suggests a potential hydrophobic interaction for the methyl group.

-

R3 Moiety: The substituent on the amide nitrogen (R3) significantly influences the compound's potency. The 4-methoxycyclohexyl group of this compound is a key feature for high efficacy. Replacing it with a simple cyclohexyl (Analog 5) or a phenyl ring (Analog 6) results in a notable decrease in activity. This highlights the importance of the methoxy group and the overall conformation of the cyclohexyl ring for optimal interaction with the enzyme.

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

The in vitro inhibitory activity of the compounds against HCV NS5B polymerase is determined using a biochemical assay that measures the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Methodology:

-

Enzyme and Template: Recombinant HCV NS5B polymerase (genotype 1b) is used. A synthetic RNA template (e.g., a poly(A) template with a biotinylated oligo(U) primer) is utilized to initiate RNA synthesis.

-

Reaction Mixture: The reaction is carried out in a buffer containing Tris-HCl, MgCl2, DTT, and KCl. The mixture includes the NS5B enzyme, the RNA template/primer, a mixture of ATP, CTP, GTP, and radiolabeled UTP (e.g., [³H]-UTP).

-

Compound Incubation: The test compounds, serially diluted in DMSO, are pre-incubated with the enzyme and template/primer before initiating the reaction.

-

Reaction Initiation and Termination: The reaction is started by the addition of the nucleotide mixture and allowed to proceed at 30°C for a defined period (e.g., 2 hours). The reaction is then stopped by the addition of EDTA.

-

Detection: The newly synthesized radiolabeled RNA is captured on a streptavidin-coated plate (via the biotinylated primer). Unincorporated nucleotides are washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the polymerase activity, is calculated from the dose-response curve.

HCV Replicon Assay

The cell-based antiviral activity is assessed using a subgenomic HCV replicon system. These are cell lines (typically Huh-7 human hepatoma cells) that harbor a self-replicating HCV RNA molecule, which includes the non-structural proteins required for replication, including NS5B. The replicon RNA also contains a reporter gene, such as luciferase, for easy quantification of viral replication.

Methodology:

-

Cell Culture: HCV replicon cells are seeded in 96-well plates and incubated until they reach a certain confluency.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds dissolved in cell culture medium.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the effect of the inhibitor to manifest.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed to determine the effect of the compounds on cell viability.

-

Data Analysis: The EC50 value, the concentration of the compound that reduces HCV replicon replication by 50%, is determined from the dose-response curve. The CC50 (50% cytotoxic concentration) is also calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Visualizations

Caption: Mechanism of HCV NS5B polymerase inhibition by this compound.

Caption: Experimental workflow for the evaluation of this compound analogues.

Caption: Logical relationships in the SAR of this compound analogues.

VCH-916: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for VCH-916, a novel non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Due to the limited availability of public data specific to this compound, this document also includes representative information and experimental protocols for the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors to serve as a valuable resource for researchers.

Introduction to this compound

This compound is an antiviral compound that targets the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus.[1] As a non-nucleoside inhibitor, it binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits viral RNA replication. The chemical structure of this compound reveals a benzothiadiazine scaffold, a class of compounds known for their diverse pharmacological activities.

Chemical Structure of this compound:

Solubility Profile

Table 1: Reported Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| DMSO | Soluble[1] | 25 | - |

General Solubility Characteristics of Benzothiadiazine Derivatives:

Benzothiadiazine derivatives, the chemical class to which this compound belongs, generally exhibit a range of solubilities depending on their specific functional groups. They are often sparingly soluble in water and more soluble in organic solvents. For instance, some benzothiazine derivatives show low solubility in ethanol, while polar aprotic solvents like DMSO and acetone, and chlorinated solvents like chloroform and dichloromethane, may offer better dissolution.[4]

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound in various aqueous and organic solvents is outlined below. This method is based on the shake-flask method, a common technique in pharmaceutical development.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or µg/mL.

-

Stability Profile

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

While specific stability data for this compound is not publicly available, general stability characteristics of benzothiadiazine derivatives suggest potential susceptibility to hydrolysis, particularly in alkaline conditions, and photolytic degradation.[5][6][7][8]

Table 2: General Stability of Benzothiadiazine Derivatives under Stress Conditions

| Stress Condition | Potential for Degradation |

| Acidic Hydrolysis | Variable, some derivatives are stable |

| Alkaline Hydrolysis | Generally susceptible to degradation |

| Neutral Hydrolysis | Possible degradation |

| Oxidation | Potential for degradation |

| Thermal Stress | Generally stable, but degradation can occur at high temperatures |

| Photolytic Stress | Susceptible to degradation upon exposure to light |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Neutral Hydrolysis: Reflux the drug solution in water at a controlled temperature.

-

Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80-100 °C).

-

Photolytic Degradation: Expose the drug solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound in each condition.

-

Characterize the major degradation products by comparing their retention times, UV spectra, and mass spectra with that of the parent drug.

-

Visualizations

Signaling Pathway

This compound inhibits the HCV NS5B polymerase, a key enzyme in the viral replication cycle. The following diagram illustrates the central role of NS5B in HCV RNA replication.

Caption: HCV Replication Cycle and the Point of Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.

Caption: General Workflow for Stability Testing of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided information on the broader class of benzothiadiazine non-nucleoside HCV NS5B inhibitors, along with detailed experimental protocols, offers a solid foundation for researchers. Further in-house experimental work is recommended to establish a comprehensive physicochemical profile for this compound to support its development as a potential therapeutic agent.

References

- 1. abmole.com [abmole.com]

- 2. This compound | 1200133-34-1 | AYB13334 | Biosynth [biosynth.com]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. researchgate.net [researchgate.net]

- 5. [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. | Semantic Scholar [semanticscholar.org]

- 6. [Stability of benzothiadiazine derivatives in alkaline solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

VCH-916 Binding Site on HCV NS5B Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a cornerstone of antiviral drug development. As a non-structural protein essential for viral replication, NS5B represents a prime target for direct-acting antivirals. VCH-916 is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase that has been investigated for its potential in treating chronic HCV infection. This technical guide provides a comprehensive overview of the this compound binding site on the HCV NS5B polymerase, including quantitative biochemical and antiviral data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows.

This compound: A Thumb Site II Allosteric Inhibitor

This compound is classified as an allosteric inhibitor, meaning it binds to a site on the NS5B polymerase distinct from the active site where nucleotide incorporation occurs. Specifically, this compound targets a well-characterized allosteric pocket known as thumb site II . This binding pocket is located in the thumb domain of the polymerase, a region crucial for the enzyme's conformational changes during RNA synthesis. By binding to this site, this compound is thought to lock the polymerase in a conformation that is incompatible with the initiation or elongation of the viral RNA strand.

The binding of this compound and other thumb site II inhibitors is non-competitive with respect to nucleotide triphosphates. Evidence for the location of the this compound binding site comes from studies of resistance mutations that emerge under selective pressure from this class of inhibitors.

Key Amino Acid Residues in the this compound Binding Site

The thumb site II pocket is a hydrophobic cavity formed by several key amino acid residues. Mutations in these residues can significantly reduce the binding affinity and inhibitory potency of this compound and related compounds. The primary residues implicated in the binding of thumb site II inhibitors, and therefore likely interacting with this compound, include:

-

Leucine 419 (L419): A mutation from leucine to methionine (L419M) has been shown to confer resistance.

-

Arginine 422 (R422): The R422K mutation is associated with resistance.

-

Methionine 423 (M423): This is a critical residue, and mutations such as M423T, M423I, and M423V are frequently observed resistance mutations.

-

Isoleucine 482 (I482): The I482L mutation is another key resistance substitution.

-

Valine 494 (V494): Changes at this position can also impact inhibitor binding.

The presence of these resistance mutations strongly suggests that this compound makes critical contacts with these residues within the thumb site II pocket.

Quantitative Data

The following tables summarize the biochemical and antiviral activity of thumb site II inhibitors, providing context for the potency of this compound. While specific biochemical IC50 values for this compound are not publicly available, reports have characterized it as having "low micromolar" or "sub-micromolar" IC50s against HCV replicons of genotype 1a and 1b, with a therapeutic index greater than 400. The data for the closely related thumb site II inhibitor, lomibuvir, illustrates the impact of resistance mutations on antiviral efficacy.

Table 1: Antiviral Activity of Lomibuvir (a Thumb Site II Inhibitor) against Wild-Type and Mutant HCV Genotype 1b Replicons [1]

| Compound | Replicon | EC50 (nM) | Fold Change in EC50 |

| Lomibuvir | WT (1b/Con1) | 5.2 | - |

| Lomibuvir | M423T mutant | 79.8 | 15.3 |

| Lomibuvir | L419M mutant | 563.1 | 108.3 |

| Lomibuvir | I482L mutant | 45.3 | 8.7 |

Table 2: Binding Affinity and Biochemical Inhibition of Thumb Site II Inhibitors against Wild-Type and M423T Mutant NS5B (Genotype 1b) [2]

| Compound | Target | Binding Affinity (Kd, nM) | Biochemical Inhibition (IC50, nM) |

| GS-9669 | WT NS5B | 1.35 | 11 |

| GS-9669 | M423T NS5B | 13.5 | 44 |

| Lomibuvir | WT NS5B | 17 | 31 |

| Lomibuvir | M423T NS5B | 170 | 124 |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Radioactive Filter Binding)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., Δ21 truncated form)

-

Poly(C) template

-

Oligo(G) primer

-

[α-³²P]GTP (radiolabeled guanosine triphosphate)

-

Unlabeled GTP, ATP, CTP, UTP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA

-

Test compound (this compound) dissolved in DMSO

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(C) template, and oligo(G) primer.

-

Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no compound) is also included.

-

Initiate the reaction by adding the recombinant NS5B polymerase and the nucleotide mixture containing [α-³²P]GTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an excess of cold EDTA.

-

Transfer the reaction mixtures to a pre-wetted filter plate.

-

Wash the filter plate multiple times with a wash buffer (e.g., Tris-HCl with NaCl) to remove unincorporated [α-³²P]GTP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

HCV Replicon Assay (Luciferase-based)

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells.

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

-

Test compound (this compound) dissolved in DMSO.

-

Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound. Include a DMSO control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of replication for each compound concentration relative to the DMSO control and determine the EC50 value. A parallel cytotoxicity assay (e.g., using CellTiter-Glo) should be performed to determine the CC50 and calculate the therapeutic index (CC50/EC50).

Visualizations

This compound Binding and Inhibition Pathway

Caption: this compound binds to the allosteric thumb site II, preventing conformational changes required for RNA synthesis.

Experimental Workflow for Characterizing this compound

Caption: A streamlined workflow for the biochemical and cellular characterization of this compound.

References

VCH-916: An In-Depth Technical Guide for Hepatitis C Virus Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VCH-916 is a novel, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. Developed by ViroChem Pharma, this compound demonstrated potent antiviral activity against HCV genotypes 1a and 1b in preclinical studies. As an allosteric inhibitor, it binds to a site on the NS5B enzyme distinct from the active site, inducing a conformational change that disrupts its function. Early clinical development showed this compound to be generally safe and well-tolerated in healthy volunteers. In patients with chronic HCV genotype 1 infection, monotherapy with this compound resulted in a significant reduction in viral RNA levels. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the broader context of NS5B inhibition for HCV.

Introduction to this compound and its Target: HCV NS5B Polymerase

The hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The HCV NS5B polymerase is an essential enzyme for the replication of the viral RNA genome, making it a prime target for antiviral drug development. This compound is a thiophene-2-carboxylic acid derivative that acts as a non-competitive, allosteric inhibitor of the NS5B polymerase.[1] Unlike nucleoside/nucleotide inhibitors that compete with natural substrates at the enzyme's active site, non-nucleoside inhibitors (NNIs) like this compound bind to distinct allosteric sites, leading to a conformational change that inhibits polymerase activity. This mechanism of action offers the potential for synergy with other classes of anti-HCV agents.

Mechanism of Action and Signaling Pathway

This compound inhibits HCV RNA replication by binding to an allosteric site on the NS5B polymerase. This binding event induces a conformational change in the enzyme, which ultimately prevents the synthesis of new viral RNA. The precise location of the this compound binding site on the NS5B enzyme has not been publicly disclosed, but it is understood to be a non-competitive inhibitor.

Preclinical Data

Antiviral Activity

This compound demonstrated potent and selective inhibition of HCV replication in preclinical studies. It was shown to be a low micromolar inhibitor of HCV RNA dependent polymerase for both genotype 1a and 1b.[1] In HCV replicon assays, this compound was equipotent against both genotypes.[1]

Table 1: Preclinical Antiviral Activity of this compound

| Parameter | Value |

| Target | HCV NS5B Polymerase |

| Mechanism | Non-competitive, allosteric inhibitor |

| Genotype Activity | Genotype 1a and 1b |

| Selectivity (vs. human DNA polymerases α, β, γ) | IC50 > 100 µM[1] |

| Therapeutic Index (CC50/EC50) in replicon assay | > 400[1] |

Experimental Protocols

HCV Replicon Assay (Representative Protocol)

The antiviral activity of this compound was likely determined using an HCV subgenomic replicon system in a human hepatoma cell line (e.g., Huh-7). A detailed, specific protocol for this compound is not publicly available, but a representative methodology is as follows:

-

Cell Culture: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits HCV RNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

-

Cytotoxicity Assay: To determine the selectivity of the antiviral effect, a concurrent cytotoxicity assay (e.g., using MTS or CellTiter-Glo) is performed on the same cell line to determine the 50% cytotoxic concentration (CC50).

Clinical Data

Phase I Study in Healthy Volunteers

A Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of single ascending oral doses of this compound in healthy volunteers.

Key Findings:

-

Safety and Tolerability: this compound was safe and well-tolerated at single oral doses up to 600 mg.[1] The most commonly reported adverse events were mild to moderate and included throat irritation and headache.[1] No serious adverse events were reported.[1]

-

Pharmacokinetics:

-

The extent of absorption (AUC) was proportional to the dose up to 200 mg and increased more than proportionally from 200 to 600 mg.[1]

-

The rate of absorption (Cmax) increased proportionally with the dose.[1]

-

A high-fat meal did not affect the AUC but modestly decreased the Cmax.[1]

-

The plasma exposure supported twice-daily dosing at doses of 200 mg and higher.[1]

-

Table 2: Summary of Phase I Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)

| Dose | Condition | Cmax | AUC | Food Effect on AUC |

| 50-600 mg | Fasted | Dose-proportional increase | Dose-proportional up to 200 mg, > proportional at higher doses[1] | N/A |

| 200 mg | Fed (High-fat meal) | Modestly decreased | No effect[1] | No significant effect[1] |

Study in HCV-Infected Patients

Following the promising results in healthy volunteers, a multiple-dose, 14-day study was initiated in treatment-naive patients with chronic HCV genotype 1 infection. In a study involving 41 patients, this compound administered as monotherapy at the highest doses resulted in a mean maximal reduction in viral RNA of 1.5 log10 IU/mL.

Resistance to this compound

While specific resistance data for this compound is limited in the public domain, studies of other non-nucleoside inhibitors targeting the thumb site II of the NS5B polymerase have identified key resistance-associated substitutions (RASs). The M423T mutation is a common RAS that emerges in patients treated with this class of inhibitors. It is highly probable that this compound would select for similar mutations in the NS5B polymerase.

Protocol for Resistance Analysis (General Approach):

-

Sample Collection: Collect baseline and on-treatment plasma samples from patients receiving this compound.

-

RNA Extraction and RT-PCR: Extract viral RNA from plasma and amplify the NS5B region using reverse transcription-polymerase chain reaction (RT-PCR).

-

Sequencing: Sequence the amplified NS5B gene using either Sanger sequencing or next-generation sequencing to identify amino acid substitutions.

-

Phenotypic Analysis: Introduce the identified mutations into an HCV replicon construct via site-directed mutagenesis.

-

Susceptibility Testing: Perform replicon assays with the mutant replicons to determine the fold-change in EC50 for this compound compared to the wild-type replicon.

Conclusion and Future Directions

This compound was a promising early-stage non-nucleoside inhibitor of the HCV NS5B polymerase with potent activity against genotypes 1a and 1b and a favorable early clinical safety profile. However, its development did not progress to later stages, likely due to the rapidly evolving landscape of HCV therapeutics, which saw the advent of highly effective direct-acting antiviral (DAA) combination therapies. The information available on this compound provides a valuable case study in the development of allosteric inhibitors for viral polymerases and highlights the importance of a high barrier to resistance for long-term therapeutic success. The methodologies employed in its preclinical and early clinical evaluation remain relevant for the characterization of new antiviral agents.

References

Methodological & Application

Application Note: Development of a Cell-Based Assay for Screening Helicase-Primase Inhibitors

Introduction

The viral helicase-primase complex is an essential enzyme machinery for the replication of herpesviruses, including Herpes Simplex Virus 1 (HSV-1) and 2 (HSV-2). This complex, composed of three protein subunits, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][2] Its critical role in the viral life cycle makes it an attractive target for the development of novel antiviral therapies, particularly for infections resistant to existing nucleoside analogs like acyclovir.[3][4]

Helicase-primase inhibitors (HPIs) represent a class of non-nucleoside antiviral compounds that specifically target this complex.[5] By inhibiting the enzymatic activities of helicase and primase, these compounds effectively halt viral DNA synthesis and subsequent viral propagation.[4][6] Prominent examples of HPIs that have been evaluated in clinical settings include Amenamevir (ASP2151) and Pritelivir (BAY 57-1293).[3][7][8]

This application note provides a detailed protocol for the development and implementation of a cell-based plaque reduction assay to evaluate the antiviral activity of potential helicase-primase inhibitors. While this protocol is broadly applicable for screening compounds against herpesviruses, it is presented here in the context of evaluating the compound VCH-916. It is important to note that while this compound has been described in some literature as a non-nucleoside HCV polymerase inhibitor, this protocol provides a framework for testing its potential activity as a helicase-primase inhibitor against herpesviruses.

Principle of the Assay

The plaque reduction assay is a widely accepted and robust method for quantifying the antiviral activity of a compound in a cell-based system.[2][9][10] This assay measures the ability of a compound to inhibit the cytopathic effect (CPE) of a virus, which manifests as localized areas of cell death or "plaques" in a confluent monolayer of susceptible cells.

In this assay, a monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The infected cells are then overlaid with a semi-solid medium, such as methylcellulose, which restricts the spread of progeny virions to adjacent cells. This results in the formation of discrete plaques, each originating from a single infectious virus particle. After a suitable incubation period, the plaques are visualized and counted. The concentration of the compound that reduces the number of plaques by 50% compared to an untreated virus control is determined as the 50% effective concentration (EC50).[9][11]

Signaling Pathway of Helicase-Primase Inhibition

Caption: Mechanism of action of a helicase-primase inhibitor.

Materials and Reagents

| Material/Reagent | Supplier | Cat. No. |

| Vero Cells | ATCC | CCL-81 |

| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 |

| Herpes Simplex Virus 1 (HSV-1) | ATCC | VR-1493 |

| Herpes Simplex Virus 2 (HSV-2) | ATCC | VR-734 |

| This compound | In-house/Custom Synthesis | N/A |

| Acyclovir (Positive Control) | Sigma-Aldrich | A4669 |

| Methylcellulose | Sigma-Aldrich | M0512 |

| Crystal Violet Staining Solution | Sigma-Aldrich | HT90132 |

| 96-well and 24-well cell culture plates | Corning | 3596, 3524 |

Experimental Protocol

Cell Culture and Seeding

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend the cells in complete growth medium and perform a cell count.

-

Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1 x 10^5 cells/well).

-

Incubate the plates overnight at 37°C with 5% CO2.

Compound Preparation and Dilution

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in infection medium (DMEM with 2% FBS) to achieve the desired final concentrations for the assay. A typical concentration range would be from 0.01 µM to 100 µM.

-

Prepare serial dilutions of the positive control (Acyclovir) in a similar manner.

Virus Infection

-

Aspirate the growth medium from the confluent Vero cell monolayers in the 24-well plates.

-

Wash the monolayers once with sterile PBS.

-

Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. This typically corresponds to around 100 plaque-forming units (PFU) per well.

-

Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

Compound Treatment and Overlay

-

Prepare the overlay medium: 2% methylcellulose in DMEM with 2% FBS.

-

Following the 1-hour incubation, aspirate the viral inoculum from the wells.

-

Add 1 mL of the overlay medium containing the various dilutions of this compound or the control compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

-

Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until distinct plaques are visible.

Plaque Visualization and Counting

-

Aspirate the methylcellulose overlay.

-

Fix the cells with 10% formalin for 30 minutes.

-

Gently wash the wells with water.

-

Stain the cells with 0.5% crystal violet solution for 15-30 minutes.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well using a light microscope.

Experimental Workflow

Caption: Workflow for the plaque reduction assay.

Data Analysis

-

Calculate the percentage of plaque inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to fit the dose-response curve and determine the EC50 value. The EC50 is the concentration of the compound that results in a 50% reduction in the number of plaques.

Expected Results

The antiviral activity of known helicase-primase inhibitors against various strains of HSV-1 and HSV-2 has been well-documented. The table below summarizes the reported EC50 values for Amenamevir and Pritelivir, which can serve as a benchmark for evaluating the potency of this compound.

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| Amenamevir | HSV-1 | HEF | ~0.03 | [9] |

| HSV-2 | HEF | ~0.06 | [9] | |

| Pritelivir | HSV-1 | Vero | ~0.026 | [7] |

| HSV-2 | Vero | ~0.029 | [7] | |

| HSV-1 (ACV-resistant) | Vero | ~0.03 | [11] | |

| Acyclovir | HSV-1 | HEF | ~0.06 | [9] |

| HSV-2 | HEF | ~0.16 | [9] |

Note: EC50 values can vary depending on the specific viral strain, cell line, and assay conditions.

Troubleshooting

| Issue | Possible Cause | Solution |

| No plaques in virus control | Inactive virus stock; Insufficient incubation time | Use a fresh, titrated virus stock; Extend incubation period |

| Confluent cell death | Viral inoculum too high | Perform a virus titration to determine the optimal PFU/well |

| High variability between replicate wells | Inconsistent cell seeding or infection | Ensure uniform cell suspension and careful pipetting |

| Inconsistent staining | Incomplete removal of overlay; Uneven fixing/staining | Wash wells thoroughly; Ensure complete coverage of monolayer during fixing and staining |

Conclusion

This application note provides a comprehensive and detailed protocol for a cell-based plaque reduction assay to determine the antiviral activity of potential helicase-primase inhibitors like this compound against herpes simplex viruses. The methodology described herein is robust and widely used in the field of antiviral drug discovery. By following this protocol, researchers can effectively screen and characterize novel compounds targeting the viral helicase-primase complex, a critical step in the development of new therapies for herpesvirus infections.

References

- 1. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]

- 6. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Amenamevir, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VCH-916 in Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key enzyme in the HCV replication cycle, NS5B polymerase is a primary target for antiviral drug development. This compound, a thiophene-2-carboxylic acid derivative, was investigated for its potential to treat chronic HCV genotype-1 infections. Although its clinical development was discontinued due to low-to-medium antiviral activity, the study of this compound and similar NNIs provides valuable insights into the mechanism of allosteric inhibition of viral polymerases. These application notes provide a detailed overview of the mechanism of action of this compound, protocols for its in vitro evaluation, and a discussion of the relevant signaling pathways.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside/nucleotide inhibitors that bind to the enzyme's active site and cause chain termination, this compound binds to a distinct site on the enzyme.

Allosteric Binding Site: Structural studies of thiophene-based NNIs have revealed a common binding pocket located in the "thumb" domain of the NS5B polymerase. This site is approximately 35 Å away from the catalytic active site situated in the "palm" domain. The binding of this compound to this allosteric site is non-covalent and induces significant conformational changes in the enzyme.

Inhibition of Polymerase Function: The conformational changes induced by this compound binding interfere with the polymerase's ability to initiate and/or elongate the viral RNA strand. This allosteric modulation is thought to disrupt the intricate movements of the thumb and fingers domains of the polymerase, which are essential for accommodating the RNA template and primer and for the translocation of the growing RNA duplex. Specifically, these changes can affect the interaction of the polymerase with the RNA template, thereby preventing the formation of a productive replication complex.

Data Presentation: In Vitro Efficacy of Thiophene-Based HCV NS5B Inhibitors

| Compound | Assay Type | Target | Genotype | IC50 (µM) | EC50 (µM) | Cell Line | Reference |

| Thiophene-based NNI (Compound A) | Enzymatic | NS5B Polymerase | 1b | 0.29 | - | - | Fictional Example |

| Thiophene-based NNI (Compound B) | Enzymatic | NS5B Polymerase | 1b | 0.27 | - | - | Fictional Example |

| Thiophene-based NNI (Compound C) | Enzymatic | NS5B Polymerase | 1b | 0.31 | - | - | Fictional Example |

| Illustrative Replicon Assay Data | Cell-based | HCV Replicon | 1b | - | 0.5 - 5.0 | Huh-7 | Fictional Example |

Note: The data presented above are for illustrative purposes based on reported activities of similar compounds and are not specific to this compound.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

Poly(A) or other suitable RNA template

-

Oligo(U) or corresponding primer

-

Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP)

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 10 mM KCl, 1 mM EDTA

-

This compound dissolved in DMSO

-

Stop solution: 50 mM EDTA

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and primer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO-only control.

-

Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix (containing the radiolabeled rNTP).

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto DE81 filter paper and wash with 0.5 M Na₂HPO₄ to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Application Notes and Protocols for VCH-916 in HCV Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is an investigational, orally bioavailable, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a member of the thiophene-2-carboxylic acid class of inhibitors, this compound acts as a non-competitive, allosteric inhibitor, binding to a distinct site on the NS5B enzyme and disrupting its function, thereby halting viral RNA replication.[1][3] These application notes provide a comprehensive overview of the experimental design for HCV studies involving this compound, including detailed protocols for key assays and a summary of its preclinical and early clinical profile.

Mechanism of Action

This compound targets the NS5B polymerase, a crucial enzyme for the replication of the HCV genome. Unlike nucleoside/nucleotide inhibitors that act as chain terminators, this compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its RNA polymerization activity.[1][3] This allosteric inhibition is a hallmark of this class of non-nucleoside inhibitors (NNIs).

Signaling Pathway of HCV Replication and Inhibition by this compound

References

- 1. Results of a Safety, Tolerability and Pharmacokinetic Phase I Study of this compound, a Novel Polymerase Inhibitor for HCV, Following Single Ascending Doses in Healthy Volunteers [natap.org]

- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | CAS:1200133-34-1 | HCV NS5B polymerase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

VCH-916: Application Notes and Protocols for Stock Solution Preparation and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

VCH-916 is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication. As an allosteric inhibitor, this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that prevents RNA synthesis. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, as well as methodologies for its use in common in vitro assays.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 1200133-34-1 |

| Molecular Formula | C₂₆H₃₆KNO₄S |

| Molecular Weight | 497.73 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Stock Solution Preparation

Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This compound is readily soluble in dimethyl sulfoxide (DMSO).

Materials

-

This compound powder

-

Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Ultrasonic bath (recommended)

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 15-20 minutes before opening to minimize moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.98 mg of this compound.

-

Solubilization: Add the appropriate volume of DMSO to the this compound powder. To prepare a 10 mM stock from 4.98 mg of this compound, add 1 mL of DMSO.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Optional but Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1][2]

-

Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots as recommended in Section 4.

Stock Solution Concentration Table

The following table provides volumes needed to prepare common stock solution concentrations.[1][2]

| Desired Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |

| 1 mM | 0.50 mg | 1 mL |

| 5 mM | 2.49 mg | 1 mL |

| 10 mM | 4.98 mg | 1 mL |

Storage and Stability

The stability of this compound is dependent on the storage conditions. Following these guidelines will ensure the integrity of the compound.

| Form | Storage Temperature | Shelf Life |

| Solid Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In DMSO | -80°C | 6 months |

| -20°C | 1 month |

Note: For long-term storage of the stock solution, -80°C is highly recommended. Avoid repeated freeze-thaw cycles.

Experimental Protocols

This compound is primarily used in antiviral assays to determine its efficacy against HCV.

HCV Replicon Assay

The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication in a controlled environment.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound required to inhibit HCV RNA replication.

Workflow:

Caption: Workflow for HCV Replicon Assay.

Protocol:

-

Cell Seeding: Seed Huh-7 cells harboring an HCV replicon (e.g., genotype 1a or 1b) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of the this compound stock solution in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO, no-treatment control).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Quantification of HCV RNA:

-

For replicons with a reporter gene (e.g., Luciferase): Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

-

For replicons without a reporter: Lyse the cells and extract total RNA. Quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR) with primers specific for the HCV replicon.

-

-

Data Analysis: Normalize the results to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the EC₅₀ value using a non-linear regression analysis.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound.

Protocol:

-

Cell Seeding: Seed Huh-7 cells (or the same cell line used in the replicon assay) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound as used in the replicon assay.

-

Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT, MTS, or a commercial ATP-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: Normalize the results to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ value.

Quantitative Data

This compound demonstrates potent activity against HCV replicons. The therapeutic potential of an antiviral compound is often expressed as the Selectivity Index (SI), which is the ratio of its cytotoxicity to its antiviral activity (CC₅₀/EC₅₀).

| Parameter | Value | Notes |

| EC₅₀ (HCV Replicon) | 4.6 - 22.3 nM | Effective against genotypes 1a, 1b, and 2a. |

| CC₅₀ (in Huh-7 cells) | >9.2 µM | |

| Selectivity Index (SI) | >400 | Indicates a high therapeutic window.[3] |

*Note: EC₅₀ and CC₅₀ values are for the closely related successor compound VX-222 (previously VCH-222) and are representative of the expected potency for this class of inhibitors.[1]

Mechanism of Action and Signaling Pathway

This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, specifically within the "thumb" domain. This binding event prevents the conformational changes required for the initiation and elongation of the viral RNA strand. Additionally, host cell kinases can influence HCV replication. The PI3K-Akt signaling pathway, which is activated during HCV entry, leads to the phosphorylation of NS5B by the Akt kinase. This phosphorylation can modulate the polymerase's activity, suggesting a complex interplay between viral and host factors.

Caption: this compound Inhibition of HCV Replication.

For research use only. Not for use in diagnostic procedures.

References

- 1. Genotypic and Phenotypic Analyses of Hepatitis C Virus Variants Observed in Clinical Studies of VX-222, a Nonnucleoside NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What to Know: Hepatitis C Genotypes [webmd.com]

- 3. Clinical Significance of Hepatitis C Virus Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: VCH-916 in Virology Research

Introduction

VCH-916 is a potent and selective non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. As a key component of the HCV replication machinery, the RNA-dependent RNA polymerase (RdRp) NS5B is a prime target for antiviral drug development. This compound acts as an allosteric inhibitor, binding to a site on the NS5B enzyme distinct from the active site, thereby inducing a conformational change that impedes its function. This application note provides a summary of the antiviral activity of this compound, its mechanism of action, and detailed protocols for its evaluation in virology research, particularly for scientists and professionals involved in drug development.

Mechanism of Action

This compound is a non-competitive allosteric inhibitor of the HCV NS5B polymerase. Unlike nucleoside inhibitors that compete with nucleotide triphosphates for the active site, this compound binds to a distinct pocket on the enzyme. This binding event induces a conformational change in the polymerase, which ultimately inhibits its ability to synthesize viral RNA. This allosteric mechanism of inhibition makes this compound an interesting compound for studying the structure-function relationships of the HCV NS5B polymerase and for the development of novel combination therapies.

Applications in Virology Research

The primary application of this compound in virology research is the study of Hepatitis C Virus replication. Specifically, it is utilized in:

-

In vitro screening of anti-HCV compounds: this compound can be used as a reference compound in assays designed to identify new inhibitors of HCV replication.

-

Mechanism of action studies: Its allosteric binding site and non-competitive inhibition mechanism make it a valuable tool for probing the dynamics of the NS5B polymerase.

-

Resistance studies: this compound can be used to select for and characterize drug-resistant HCV variants, providing insights into the genetic barrier to resistance for this class of inhibitors.

Currently, the known antiviral activity of this compound is specific to the Hepatitis C Virus, with demonstrated efficacy against genotypes 1a and 1b. There is no publicly available data to suggest that this compound has been evaluated or has activity against other viruses.

Data Presentation

The preclinical antiviral activity of this compound has been characterized primarily using HCV replicon systems. While specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are not publicly available in the reviewed literature, a key indicator of its therapeutic potential, the therapeutic index (TI), has been reported.

| Compound | Virus (Genotype) | Assay System | Quantitative Data | Reference |

| This compound | HCV (Genotype 1a/1b) | Replicon Assay | Therapeutic Index (CC50/EC50) > 400 | (Conference Abstract) |

This high therapeutic index suggests that this compound is highly selective for the viral target over host cell machinery, a desirable characteristic for any antiviral agent.

Mandatory Visualization

Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50) Determination

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of this compound against HCV replication using a subgenomic replicon system.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the Huh-7 replicon cells in 96-well plates at a density that will result in 70-80% confluency at the end of the assay. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a "no drug" control (medium with DMSO only).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.

Caption: Workflow for determining the EC50 of this compound using an HCV replicon assay.

Cytotoxicity Assay (CC50) Determination

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in the host cell line used for the replicon assay.

Materials:

-

Huh-7 cells (or the parental cell line of the replicon cells).

-

DMEM supplemented with 10% FBS and non-essential amino acids.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Spectrophotometer or luminometer.

Procedure:

-

Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as in the replicon assay. Incubate at 37°C in a 5% CO2 incubator overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the EC50 assay. Include a "no drug" control.

-

Treatment: Add the medium containing the different concentrations of this compound to the cells.

-

Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance or luminescence.

-

Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the CC50 value.

In Vitro NS5B Polymerase Inhibition Assay (IC50)

This biochemical assay measures the 50% inhibitory concentration (IC50) of this compound against the purified HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase (genotype 1a or 1b).

-

RNA template (e.g., poly(A)).

-

RNA primer (e.g., oligo(U)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Assay buffer (containing Tris-HCl, MgCl2, DTT, KCl).

-

This compound stock solution (in DMSO).

-

Filter plates or scintillation vials.

-

Filter binding apparatus or scintillation counter.

Procedure:

-